2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide
Description
This compound features a 1,2,4-triazole core substituted with a mercapto (-SH) group at position 5 and a methyl group at position 2. The acetamide moiety is attached to a 4-methoxyphenyl group, contributing electron-donating properties via the para-methoxy substitution. Structural characterization methods such as IR spectroscopy (e.g., C=O, N-H, and C-S stretches) and X-ray crystallography (via SHELX programs ) are critical for confirming its configuration.
Properties
Molecular Formula |
C12H14N4O2S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-11(17)13-8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19) |
InChI Key |
ARDCPLOFBGCZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Mercapto-4-methyl-1,2,4-triazole Intermediate
Cyclization and Condensation : Starting from hydrazine derivatives and appropriate thioamide or isothiocyanate precursors, substituted 3-mercapto-5-methyl-1,2,4-triazoles are synthesized by condensation followed by base-catalyzed cyclization in ethanol or other polar solvents. For example, acetohydrazide reacts with aromatic or aliphatic isothiocyanates in ethanol, followed by cyclization under basic conditions to yield the mercapto-triazole core.
Reflux Conditions : Reactions are often refluxed for several hours (e.g., 3–6 hours) to ensure complete cyclization and formation of the triazole ring.
Preparation of N-(4-methoxyphenyl)acetamide Derivative
Acylation of 4-Methoxyaniline : The 4-methoxyphenyl amine is reacted with bromoacetyl bromide or 2-bromoethanoyl bromide in aqueous basic medium to form the corresponding bromoacetamide intermediate. This step is typically performed at low temperature to control reactivity and avoid side reactions.
Use of Bases : Sodium carbonate or potassium carbonate is commonly used to maintain basic conditions during acylation and subsequent substitution reactions.
Coupling of Mercapto-Triazole with Bromoacetamide
Nucleophilic Substitution : The mercapto group on the triazole acts as a nucleophile and displaces the bromide on the bromoacetamide intermediate, forming the thioether linkage that connects the triazole ring to the acetamide moiety.
Solvent and Temperature : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred solvents due to their polarity and ability to dissolve both reactants. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 25–60 °C) to optimize yield.
Reaction Time : Stirring times vary from 1 hour to several hours depending on the scale and conditions, with monitoring by thin-layer chromatography (TLC) to confirm completion.
Purification and Characterization
Crystallization : The crude product is purified by recrystallization from methanol, ethanol, or mixtures of ethyl acetate and ether to obtain pure crystalline material.
Filtration and Drying : After crystallization, the solid is filtered, washed with cold solvent, and dried under vacuum or ambient conditions.
Characterization : Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are used to confirm the structure and purity of the final compound.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization of hydrazide with isothiocyanate | Acetohydrazide + aromatic/aliphatic isothiocyanate, base-catalyzed cyclization | Ethanol | Reflux (3–6 h) | 3–6 hours | Formation of 3-mercapto-5-methyl-1,2,4-triazole |
| 2 | Acylation of 4-methoxyaniline | 4-Methoxyaniline + 2-bromoacetyl bromide, base | Water/acetone | 0–25 °C | 1–2 hours | Formation of bromoacetamide intermediate |
| 3 | Nucleophilic substitution | Mercapto-triazole + bromoacetamide | DMF or DMSO | Room temp to 60 °C | 1–6 hours | Formation of thioether linkage |
| 4 | Purification | Recrystallization | Methanol, ethanol, ethyl acetate/ether | Ambient | Until pure | Product isolation and purification |
Research Findings and Optimization Notes
Solvent Choice : Polar aprotic solvents like DMF and DMSO enhance nucleophilic substitution efficiency by stabilizing charged intermediates.
Temperature Control : Mild temperatures prevent decomposition of sensitive mercapto groups and minimize side reactions.
Base Selection : Potassium carbonate and sodium carbonate are preferred for their mild basicity and compatibility with sensitive functional groups.
Reaction Monitoring : TLC is routinely used to monitor reaction progress and optimize reaction times.
Yield Optimization : Refluxing during cyclization and controlled addition of reagents improve yields of the triazole intermediate and final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong nucleophiles like sodium azide or thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocyclic Core Modifications
Triazinoindole Derivatives (): Compounds 23–27 (e.g., N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) replace the triazole with a triazinoindole system. Bromine substitutions (e.g., compound 25, 27) introduce halogen bonding capabilities, while phenoxy groups (e.g., compound 24) improve lipophilicity. Purity for these analogs exceeds 95%, comparable to the target compound .
Thiadiazole Analogs (): N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide replaces the triazole with a 1,3,4-thiadiazole ring. The thiadiazole’s lower basicity and higher electronegativity alter electronic properties, while the trifluoromethyl group provides strong electron-withdrawing effects, contrasting with the target’s methoxy donor. This may reduce metabolic stability but improve target affinity in hydrophobic pockets .
Substituent Variations on the Triazole Core
Allyl and Phenyl Substituents (): 2-((4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-METHOXYPHENYL)ACETAMIDE introduces an allyl group at position 4 and phenyl at position 3.
Acetylated Derivatives (): 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetylphenyl)acetamide adds acetyl groups to both the triazole-linked phenoxy and acetamide phenyl moieties. These modifications increase molecular weight (MW) and polarity, as evidenced by a high melting point (280.9–281.8°C) and distinct IR peaks (1694 cm⁻¹ for C=O) .
Aromatic Amine Modifications
Cyanomethyl and Bromophenyl Groups (): Compound 23 incorporates a cyanomethyl group on the phenyl ring, enhancing electron-withdrawing effects and dipole interactions. Bromophenyl analogs (e.g., compounds 26, 27) exhibit higher halogen-mediated binding affinity but reduced solubility compared to the target’s methoxyphenyl group .
4-Trifluoromethylphenyl Group ():
The trifluoromethyl group in N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide significantly increases hydrophobicity and metabolic resistance, contrasting with the target’s methoxy-driven solubility .
Physicochemical and Spectral Properties
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | IR Peaks (cm⁻¹) | Purity (%) |
|---|---|---|---|---|---|
| Target Compound | 1,2,4-Triazole | 5-SH, 4-CH₃, 4-OCH₃-Ph | N/A | ~1694 (C=O), ~671 (C-S) | N/A |
| N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide [23] | Triazinoindole | Triazinoindole, CNCH₂-Ph | N/A | N/A | >95 |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | 1,3,4-Thiadiazole | 5-SH, CF₃-Ph | N/A | N/A | N/A |
| 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetylphenyl)acetamide | 1,2,4-Triazole | Acetylphenoxy, Acetylphenyl | 280.9–281.8 | 1694, 1659 (C=O) | N/A |
Research Findings and Implications
- Synthetic Methods : The target compound and analogs are synthesized via nucleophilic substitution or condensation reactions, often using activating agents like EDC/HOBt () or ZnCl₂-catalyzed cyclization () .
- The mercapto group may confer antioxidant properties, while methoxy and acetyl groups influence bioavailability .
- Stability and Solubility : Methoxy groups enhance water solubility, whereas bromine or trifluoromethyl substitutions improve membrane permeability but reduce solubility .
Biological Activity
The compound 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 278.34 g/mol. The structure features a triazole ring and a mercapto group, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar triazole compounds can effectively target both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Inhibition observed | |
| Candida albicans | Inhibition observed |
2. Anti-inflammatory Activity
The compound has shown potential in reducing inflammation markers such as TNF-α and IL-6 in vitro. This anti-inflammatory effect is attributed to the inhibition of pro-inflammatory pathways in macrophages activated by lipopolysaccharides (LPS). The ability to modulate these cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.
3. Antioxidant Activity
The antioxidant properties of triazole derivatives have been well documented. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, with results indicating significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| DPPH | 15.2 | Ascorbic Acid (IC50 = 12.5) |
| ABTS | 10.3 | Ascorbic Acid (IC50 = 8.7) |
4. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
A notable study investigated the effects of various triazole derivatives on cancer cell lines. The findings revealed that compounds with similar structures to our target compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29), indicating potential for further development in cancer therapy.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide, and how can reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiosemicarbazides to form the 1,2,4-triazole core, followed by thiolation and acetamide coupling. Key steps include:
- Cyclization of 4-methyl-3-thiosemicarbazide derivatives under reflux in ethanol/KOH to generate the triazole-thiol intermediate .
- Coupling with 4-methoxy-phenylacetamide via nucleophilic substitution or carbodiimide-mediated reactions .
Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. For example, refluxing in ethanol with a 1:1 molar ratio of triazole-thiol to chloroacetamide derivatives improved yields to ~75% in analogous syntheses .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the triazole ring protons (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Aromatic protons from the 4-methoxy-phenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 319.12 for CHNOS) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% using acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data, such as unexpected NMR shifts or inconsistent mass fragmentation?
- Methodological Answer : Contradictions may arise from tautomerism in the triazole-thiol moiety or solvate formation. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., thiol ↔ thione forms) by observing signal coalescence at elevated temperatures .
- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths and angles, as demonstrated for structurally related triazole-acetamides .
- Isotopic Labeling : Using deuterated solvents or N-labeled precursors to trace unexpected peaks in mass spectra .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly its potential as a therapeutic agent?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorogenic substrates and IC calculations .
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity screening via MTT assays, with dose-response curves to determine EC values .
- Molecular Docking : Preliminary SAR studies using AutoDock Vina to predict binding affinities to protein targets (e.g., EGFR kinase), guided by PubChem’s computed 3D conformers .
Q. How can synthetic routes be modified to enhance regioselectivity in triazole ring functionalization?
- Methodological Answer : Regioselectivity challenges arise during cyclocondensation. Solutions include:
- Protecting Group Strategies : Temporarily blocking the 5-mercapto group with tert-butyl disulfide to direct substitution at the 3-position .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics, achieving >90% selectivity in analogous triazole syntheses .
- Catalytic Control : Use of Cu(I) catalysts to favor 1,4-disubstituted triazole isomers, as validated in click chemistry protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
